N-[1,1-dimethyl-2-(2-pyridinylthio)ethyl]-4-methylbenzenesulfonamide
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Overview
Description
N-[1,1-dimethyl-2-(2-pyridinylthio)ethyl]-4-methylbenzenesulfonamide, also known as DMTS, is a chemical compound that has been widely used in scientific research for its potential therapeutic applications. This compound is a sulfonamide derivative that has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for further study.
Mechanism of Action
The mechanism of action of N-[1,1-dimethyl-2-(2-pyridinylthio)ethyl]-4-methylbenzenesulfonamide is not fully understood, but it is thought to involve the inhibition of enzymes involved in various cellular processes. Specifically, N-[1,1-dimethyl-2-(2-pyridinylthio)ethyl]-4-methylbenzenesulfonamide has been shown to inhibit histone deacetylases, which are enzymes involved in gene expression and chromatin remodeling.
Biochemical and Physiological Effects:
N-[1,1-dimethyl-2-(2-pyridinylthio)ethyl]-4-methylbenzenesulfonamide has a variety of biochemical and physiological effects, including anti-inflammatory, anti-tumor, and neuroprotective effects. In addition, N-[1,1-dimethyl-2-(2-pyridinylthio)ethyl]-4-methylbenzenesulfonamide has been shown to improve cognitive function and reduce oxidative stress.
Advantages and Limitations for Lab Experiments
One advantage of using N-[1,1-dimethyl-2-(2-pyridinylthio)ethyl]-4-methylbenzenesulfonamide in lab experiments is its ability to inhibit histone deacetylases, which can be useful in studying gene expression and chromatin remodeling. However, one limitation of using N-[1,1-dimethyl-2-(2-pyridinylthio)ethyl]-4-methylbenzenesulfonamide is its potential toxicity, which can vary depending on the specific cell type and concentration used.
Future Directions
There are several future directions for research on N-[1,1-dimethyl-2-(2-pyridinylthio)ethyl]-4-methylbenzenesulfonamide, including its potential use in combination with other drugs for cancer treatment, its effects on epigenetic regulation, and its potential as a therapeutic agent for neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanism of action of N-[1,1-dimethyl-2-(2-pyridinylthio)ethyl]-4-methylbenzenesulfonamide and its potential toxicity.
Synthesis Methods
The synthesis of N-[1,1-dimethyl-2-(2-pyridinylthio)ethyl]-4-methylbenzenesulfonamide involves the reaction of 2-pyridinethiol with 1,1-dimethyl-2-chloroethane in the presence of a base, followed by the addition of 4-methylbenzenesulfonyl chloride. This process results in the formation of N-[1,1-dimethyl-2-(2-pyridinylthio)ethyl]-4-methylbenzenesulfonamide as a white crystalline solid.
Scientific Research Applications
N-[1,1-dimethyl-2-(2-pyridinylthio)ethyl]-4-methylbenzenesulfonamide has been used in a variety of scientific research applications, including cancer research, neuroprotection, and inflammation. In cancer research, N-[1,1-dimethyl-2-(2-pyridinylthio)ethyl]-4-methylbenzenesulfonamide has been shown to induce apoptosis in cancer cells and inhibit tumor growth. In neuroprotection research, N-[1,1-dimethyl-2-(2-pyridinylthio)ethyl]-4-methylbenzenesulfonamide has been shown to protect against oxidative stress and improve cognitive function. In inflammation research, N-[1,1-dimethyl-2-(2-pyridinylthio)ethyl]-4-methylbenzenesulfonamide has been shown to reduce inflammation and pain.
properties
IUPAC Name |
4-methyl-N-(2-methyl-1-pyridin-2-ylsulfanylpropan-2-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2S2/c1-13-7-9-14(10-8-13)22(19,20)18-16(2,3)12-21-15-6-4-5-11-17-15/h4-11,18H,12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHNXEAXKQBKQJV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(C)(C)CSC2=CC=CC=N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1,1-Dimethyl-2-(pyridin-2-ylsulfanyl)-ethyl]-4-methyl-benzenesulfonamide |
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